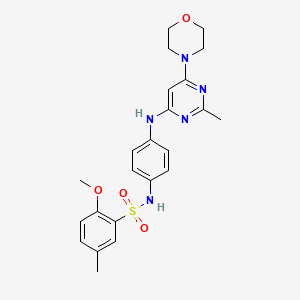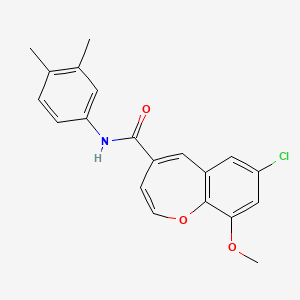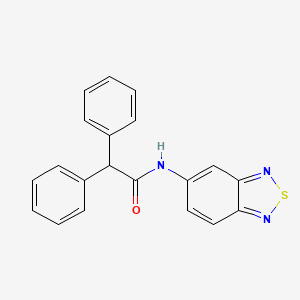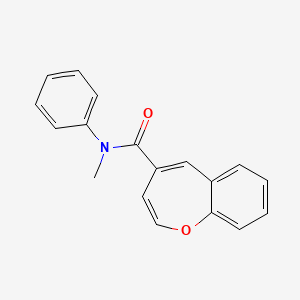![molecular formula C19H15ClF3N5 B14982475 3-(4-chlorophenyl)-7-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B14982475.png)
3-(4-chlorophenyl)-7-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-chlorophenyl)-7-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a complex organic compound that belongs to the pyrazolo[1,5-a]pyrimidine class This compound is characterized by its unique structure, which includes a chlorophenyl group, a dimethyl-pyrazolyl group, and a trifluoromethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-7-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This step involves the reaction of appropriate starting materials such as hydrazines and 1,3-diketones under acidic or basic conditions to form the pyrazole ring.
Introduction of the chlorophenyl group: This can be achieved through electrophilic aromatic substitution reactions, where a chlorophenyl group is introduced to the pyrazole ring.
Formation of the pyrazolo[1,5-a]pyrimidine core: This involves cyclization reactions, often using reagents like phosphorus oxychloride (POCl3) or other cyclizing agents.
Introduction of the trifluoromethyl group: This step can be accomplished using trifluoromethylation reagents such as trifluoromethyl iodide (CF3I) or other suitable reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and other modern chemical engineering techniques to scale up the production process efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-chlorophenyl)-7-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include KMnO4, CrO3, and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include LiAlH4, NaBH4, and catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Reagents such as halogens (Cl2, Br2), nucleophiles (NH3, OH-), and electrophiles (NO2+, SO3) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3-(4-chlorophenyl)-7-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials, such as polymers and advanced composites, due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of 3-(4-chlorophenyl)-7-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to enzymes or receptors: Modulating their activity and affecting cellular processes.
Interacting with DNA or RNA: Influencing gene expression and protein synthesis.
Disrupting cellular membranes: Affecting cell integrity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(4-chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine: Lacks the dimethyl-pyrazolyl group, which may affect its reactivity and biological activity.
7-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine: Lacks the chlorophenyl group, which may influence its chemical properties and applications.
Uniqueness
The presence of the chlorophenyl, dimethyl-pyrazolyl, and trifluoromethyl groups in 3-(4-chlorophenyl)-7-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine makes it unique compared to similar compounds
Eigenschaften
Molekularformel |
C19H15ClF3N5 |
|---|---|
Molekulargewicht |
405.8 g/mol |
IUPAC-Name |
3-(4-chlorophenyl)-7-(3,5-dimethylpyrazol-1-yl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C19H15ClF3N5/c1-10-9-15(27-12(3)8-11(2)25-27)28-18(24-10)16(17(26-28)19(21,22)23)13-4-6-14(20)7-5-13/h4-9H,1-3H3 |
InChI-Schlüssel |
IWHWLYTVFAOKAB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NN1C2=CC(=NC3=C(C(=NN23)C(F)(F)F)C4=CC=C(C=C4)Cl)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-carbamoylphenyl)-1-[(2-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B14982395.png)
![2-[(E)-2-(2-chlorophenyl)ethenyl]-5-{4-[(3-methoxyphenyl)carbonyl]piperazin-1-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B14982406.png)
![4-Methyl-N-(4-{[2-methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide](/img/structure/B14982414.png)
![2-[2-(4-Methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]phenyl methyl ether](/img/structure/B14982417.png)


![N-(4-Acetamidophenyl)-2-(9-fluoro-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)acetamide](/img/structure/B14982451.png)
![N-[4-(dimethylamino)benzyl]-N-(pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B14982457.png)

![N-(2,5-dimethylphenyl)-1-[(4-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B14982463.png)

![(5Z)-5-[5-(1,3-benzodioxol-5-yl)pyrazolidin-3-ylidene]-1-methyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B14982483.png)

![N-[5-(4-chlorophenyl)-7-(4-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-3-nitrobenzamide](/img/structure/B14982488.png)
